molecular formula C7H14ClN B13549079 2-Azabicyclo[5.1.0]octanehydrochloride

2-Azabicyclo[5.1.0]octanehydrochloride

Cat. No.: B13549079
M. Wt: 147.64 g/mol
InChI Key: BPXBKNJIRRSAKH-UHFFFAOYSA-N
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Description

2-Azabicyclo[5.1.0]octane hydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by a bicyclic structure that includes a nitrogen atom, making it a significant compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azabicyclo[5.1.0]octane hydrochloride typically involves intramolecular cyclization and rearrangements. One common method is the Beckmann rearrangement, which involves the conversion of oximes to amides under acidic conditions . Another approach includes the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information .

Industrial Production Methods: Industrial production of 2-azabicyclo[5.1.0]octane hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[5.1.0]octane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired chemical properties and functionalities .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-azabicyclo[5.1.0]octane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and pathways. Its bicyclic structure allows it to fit into enzyme active sites, thereby altering their function .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

2-azabicyclo[5.1.0]octane;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-2-4-8-7-5-6(7)3-1;/h6-8H,1-5H2;1H

InChI Key

BPXBKNJIRRSAKH-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2CC2C1.Cl

Origin of Product

United States

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